molecular formula C6H8F3NO B1469140 1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol CAS No. 1343727-13-8

1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol

Cat. No.: B1469140
CAS No.: 1343727-13-8
M. Wt: 167.13 g/mol
InChI Key: MYFMKPRRNAVTQO-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol is an organic compound characterized by the presence of trifluoromethyl and prop-2-yn-1-yl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is a colorless liquid with a characteristic odor and is soluble in water and various organic solvents.

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of ammonia with 3-fluoropropanal to yield the desired product . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

    Addition: The prop-2-yn-1-yl group can participate in addition reactions, such as hydrogenation, to form saturated compounds.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.

Scientific Research Applications

1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The prop-2-yn-1-yl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol can be compared with other similar compounds, such as:

    1,1,1-Trifluoro-2-propanol: This compound lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.

    2,2,2-Trifluoroethanol: Similar in having a trifluoromethyl group, but differs in its shorter carbon chain and lack of an amino group.

    3,3,3-Trifluoro-1-propanol: This compound has a similar trifluoromethyl group but lacks the prop-2-yn-1-yl and amino groups, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of trifluoromethyl and prop-2-yn-1-yl groups, which confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,1,1-trifluoro-3-(prop-2-ynylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c1-2-3-10-4-5(11)6(7,8)9/h1,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFMKPRRNAVTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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